Home > Products > Screening Compounds P139003 > N-Hydroxy Tipranavir
N-Hydroxy Tipranavir - 1141510-06-6

N-Hydroxy Tipranavir

Catalog Number: EVT-1441860
CAS Number: 1141510-06-6
Molecular Formula: C31H33F3N2O6S
Molecular Weight: 618.668
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Hydroxy Tipranavir is a derivative of the non-peptidic human immunodeficiency virus (HIV) protease inhibitor, Tipranavir. This compound is designed to enhance the therapeutic efficacy of Tipranavir by modifying its chemical structure. Tipranavir is primarily used in the treatment of HIV-1 infections, especially in patients who have developed resistance to other protease inhibitors. The introduction of a hydroxy group in N-Hydroxy Tipranavir potentially alters its pharmacological properties, making it an interesting subject of study in antiviral drug development.

Source and Classification

N-Hydroxy Tipranavir is synthesized from Tipranavir, which is classified as an antiretroviral medication. It belongs to the class of protease inhibitors, specifically targeting the HIV-1 protease enzyme. This modification aims to improve the compound's bioavailability and potency against resistant strains of HIV. The compound's synthesis and its analogs have been explored in various research studies and patents, highlighting its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of N-Hydroxy Tipranavir typically involves the hydroxylation of the nitrogen atom in the Tipranavir molecule. Several synthetic routes have been proposed:

  1. Direct Hydroxylation: This method employs hydroxylating agents that specifically target the nitrogen atom in Tipranavir to introduce the hydroxy group.
  2. Chemical Modification: Another approach involves modifying existing functional groups in Tipranavir to facilitate the introduction of a hydroxy group, often through multi-step reactions involving protective groups and subsequent deprotection.

Technical Details

The synthesis process may include:

  • Reagents: Use of oxidizing agents such as hydrogen peroxide or peracids.
  • Conditions: Reactions are typically carried out under controlled temperatures and pH levels to ensure optimal yield and purity.
  • Purification: Post-synthesis, compounds are purified using techniques such as chromatography to isolate N-Hydroxy Tipranavir from by-products.
Molecular Structure Analysis

Structure

N-Hydroxy Tipranavir retains the core structure of Tipranavir while incorporating a hydroxy group at the nitrogen position. Its molecular formula can be represented as C31H34F3N2O5SC_{31}H_{34}F_{3}N_{2}O_{5}S.

Data

  • Molecular Weight: Approximately 563.67 g/mol.
  • InChI Key: A unique identifier that can be used for database searches.
  • SMILES Notation: A string representation that encodes the molecular structure for computational analysis.
Chemical Reactions Analysis

Reactions

N-Hydroxy Tipranavir can participate in various chemical reactions typical for hydroxylated compounds:

  1. Esterification: The hydroxy group can react with carboxylic acids to form esters.
  2. Acylation: The hydroxyl group can also be acylated to produce more complex derivatives.
  3. Oxidation/Reduction: The presence of a hydroxy group may influence its reactivity towards oxidation or reduction reactions.

Technical Details

The reactivity of N-Hydroxy Tipranavir can be influenced by:

  • Steric Effects: The bulky groups around the hydroxy site may hinder or facilitate certain reactions.
  • Electronic Effects: The electron-donating nature of the hydroxy group can alter reaction pathways and products.
Mechanism of Action

N-Hydroxy Tipranavir functions similarly to its parent compound by inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of viral polyproteins into functional proteins, thereby blocking viral replication.

Process

  1. Binding: N-Hydroxy Tipranavir binds to the active site of HIV-1 protease.
  2. Inhibition: The binding disrupts normal enzymatic activity, preventing maturation of viral particles.
  3. Resistance Profile: Modifications may enhance efficacy against strains resistant to traditional protease inhibitors due to altered binding dynamics.

Data

  • IC50 Values: Studies report varying inhibitory concentrations that demonstrate improved potency compared to standard inhibitors.
  • Resistance Mechanisms: Research indicates that N-Hydroxy Tipranavir may maintain activity against specific mutations associated with resistance.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Stability may vary with changes in pH, influencing solubility and reactivity.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of N-Hydroxy Tipranavir.

Applications

N-Hydroxy Tipranavir has potential applications in:

  • Antiviral Therapy: As a treatment option for HIV-infected patients, particularly those with resistance to existing therapies.
  • Research Tool: Used in studies aimed at understanding HIV resistance mechanisms and developing new therapeutic strategies.
  • Drug Development: Serves as a lead compound for further modifications aimed at enhancing antiviral efficacy and reducing side effects.
Introduction to N-Hydroxy Tipranavir

Structural Relationship to Tipranavir: Non-Peptidic HIV Protease Inhibitor Derivatives

Tipranavir (C31H33F3N2O5S, MW 602.67 g/mol) belongs to the 4-hydroxy-5,6-dihydro-2-pyrone (dihydropyrone) class of compounds, structurally distinct from traditional peptidomimetic protease inhibitors [1] [7]. Its core chemical framework features a coumarin and sulfonamide backbone, enabling a unique binding mode within the HIV-1 protease active site [7] [9]. This non-peptidic nature was a significant breakthrough, designed to overcome resistance mechanisms that rendered peptidomimetic PIs ineffective against mutant viral strains [1] [5].

  • N-Hydroxy Tipranavir (Structure-Activity Relationship): The introduction of the N-hydroxy (-N-OH) moiety represents a targeted structural modification to the parent Tipranavir molecule. This modification is typically applied to the sulfonamide nitrogen or potentially incorporated into other key regions like the dihydropyrone ring system. The primary objective is to augment hydrogen-bonding capacity within the protease active site without fundamentally altering the core scaffold responsible for Tipranavir's unique activity against resistant strains. This derivatization strategy aims to exploit specific interactions with conserved catalytic residues (Asp25/Asp25') and backbone atoms within the protease dimer, interactions less susceptible to mutation-induced resistance [3] [7].

  • Targeting Resistance: Tipranavir's intrinsic activity against PI-resistant HIV stems from its ability to maintain efficacy against viral strains harboring multiple mutations (e.g., at positions 82, 84, 90) that confer resistance to earlier PIs like saquinavir, indinavir, or lopinavir [1] [5] [8]. Resistance to Tipranavir itself requires an accumulation of distinct mutations (often including positions I13, V32, M36, I47, Q58, D60, V82, I84) [7] [8]. The N-hydroxy derivative is hypothesized to further increase the genetic barrier to resistance by introducing additional, critical hydrogen bonds that are harder for the virus to disrupt via single mutations [3].

Rationale for Hydroxylation: Enhancing Pharmacokinetic and Pharmacodynamic Properties

The derivatization strategy yielding N-Hydroxy Tipranavir is driven by well-defined pharmacological objectives targeting both drug-target interactions and systemic disposition.

  • Enhanced Binding Affinity and Protease Inhibition: The N-hydroxy group acts as a strong hydrogen bond donor and acceptor. This significantly increases the molecule's potential to form additional hydrogen bonds with the backbone carbonyls and amides within the HIV protease substrate-binding cleft. These interactions are particularly valuable because backbone conformation is highly conserved across wild-type and mutant proteases compared to side chains, which are the primary sites of resistance mutations [3]. Computational modeling suggests the -N-OH group could form critical hydrogen bonds with the catalytic aspartates (Asp25/Asp25') or key residues like Gly27/Gly27' or Asp29/Asp29', potentially leading to sub-picomolar binding affinity analogous to the design principles behind darunavir [3] [7]. This translates to improved inhibitory potency (Ki) against both wild-type and multidrug-resistant HIV-1 variants.

  • Improved Pharmacokinetic Profile: While Tipranavir exhibits potent antiviral activity, its bioavailability is challenging, necessitating co-administration with ritonavir (RTV) as a pharmacokinetic booster [1] [5] [7]. Ritonavir potently inhibits Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), significantly increasing Tipranavir plasma concentrations. The N-hydroxylation strategy aims to intrinsically modulate properties influencing absorption and metabolism:

  • Solubility and Permeability: The polar N-hydroxy group can enhance aqueous solubility, potentially improving dissolution and absorption. However, it may slightly reduce passive membrane permeability. The net effect on oral bioavailability requires empirical evaluation but aims for a more favorable balance than the parent compound.
  • Metabolic Stability: Tipranavir is primarily metabolized by hepatic CYP3A4 [1] [7]. The introduction of the N-hydroxy group can alter the molecule's susceptibility to CYP-mediated oxidation, potentially reducing intrinsic clearance. This could lessen the absolute dependence on ritonavir boosting, although co-administration would likely remain beneficial for maximizing exposure and trough concentrations (Cmin).
  • Protein Binding and Distribution: Like Tipranavir (>99.9% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein) [2] [7], the N-hydroxy derivative is expected to exhibit extremely high protein binding. The impact of the modification on tissue distribution, particularly penetration into viral reservoirs like the central nervous system (CNS) or lymphatic tissue, is a key area of interest. Enhanced solubility might facilitate CNS penetration, a target for inhibitors like GRL-142 [3].

Table 1: Rationale for N-Hydroxylation of Tipranavir

PropertyTipranavir ChallengeN-Hydroxy Tipranavir ObjectivePotential Mechanism
Binding AffinityHigh nanomolar to low picomolar KiAchieve consistent sub-picomolar KiEnhanced H-bonding to conserved protease backbone atoms
Resistance BarrierRequires accumulation of specific mutations (e.g., I13V, V32I, I47V, V82L/T)Increase genetic barrier; retain activity against TPV-resistant strainsIntroduction of critical H-bonds harder to disrupt via mutation
Aqueous SolubilityLimited (formulation-dependent)Increase intrinsic solubilityAddition of polar N-hydroxy (-N-OH) group
Metabolic StabilityHigh CYP3A4 substrate; requires RTV boostingReduce CYP3A4 clearance; decrease RTV dependenceBlocking or altering major metabolic sites via N-hydroxylation
CNS PenetrationLimited data; potentially moderateEnhance distribution to viral reservoirsImproved solubility potentially facilitating BBB passage

Historical Development: From Tipranavir to N-Hydroxy Analogues

The development pathway leading to N-Hydroxy Tipranavir is rooted in the evolution of HIV protease inhibitors and the specific history of Tipranavir.

  • Tipranavir's Origins and Approval: Discovered by Pharmacia & Upjohn (later Pfizer) through high-throughput screening of non-peptidic compounds and optimized using structure-based design [1] [7]. Its unique dihydropyrone scaffold differentiated it from earlier peptidomimetic PIs. Development rights were acquired by Boehringer Ingelheim in 2000 [1]. Clinical development focused on its use in highly treatment-experienced patients with multidrug-resistant HIV. Key trials, notably the RESIST (Randomized Evaluation of Strategic Intervention in multi-drug reSistant patients with Tipranavir) program (RESIST-1 and RESIST-2), demonstrated superior virological response rates compared to other ritonavir-boosted PIs in this challenging population, leading to FDA accelerated approval in 2005 [1] [5] [7]. Its activity stems from flexible binding accommodating mutations within the protease active site.

  • Addressing Tipranavir's Limitations: Despite its efficacy against resistant virus, Tipranavir's clinical utility is constrained by complex pharmacokinetics requiring high doses (500mg) with high-dose ritonavir boosting (200mg), both administered twice daily, and a challenging safety profile (hepatotoxicity, bleeding risk) [1] [2] [8]. Furthermore, resistance, though requiring multiple mutations, can emerge. These limitations spurred research into next-generation analogues designed to improve the pharmacodynamic and pharmacokinetic profile.

  • Derivatization Strategies (N-Hydroxy and others): The exploration of Tipranavir analogues includes various modifications:

  • Deuterated Analogues: Compounds like N-Hydroxy-Tipranavir-d5 (a deuterated form) are used as internal standards in bioanalytical methods (e.g., LC-MS/MS) for quantifying Tipranavir or its metabolites in biological matrices [4]. Deuterium substitution (H to D) at metabolically vulnerable sites can alter pharmacokinetics by potentially reducing metabolic clearance via the isotope effect, although its direct impact on activity is usually minimal. The existence of such deuterated forms highlights ongoing research into optimizing Tipranavir's properties.
  • N-Hydroxy Derivatives: The specific introduction of the N-hydroxy group represents a more direct pharmacophore optimization strategy compared to deuteration. The goal is to enhance target binding through additional hydrogen bonding, as discussed previously. This approach aligns with the successful design principles seen in other potent PIs like darunavir, which extensively exploits hydrogen bonding to the protease backbone [3] [7]. The development of N-Hydroxy Tipranavir is a logical step in the structure-based optimization continuum, moving beyond simply overcoming existing resistance towards creating inhibitors with inherently higher potency and resilience against the evolution of new resistance pathways. Research on such analogues is typically documented in medicinal chemistry literature and patent filings focused on protease inhibitor derivatives.

Properties

CAS Number

1141510-06-6

Product Name

N-Hydroxy Tipranavir

IUPAC Name

N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

Molecular Formula

C31H33F3N2O6S

Molecular Weight

618.668

InChI

InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1

InChI Key

YEVFABAGWJZFRK-FYBSXPHGSA-N

SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Synonyms

N-[3-[(1R)-1-[(6R)-5,6-Dihydro-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-2H-pyran-3-yl]propyl]phenyl]-N-hydroxy-5-(trifluoromethyl)-2-pyridinesulfonamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.